Silver p-toluenesulfonate

Catalog No.
S1515300
CAS No.
16836-95-6
M.F
C7H8AgO3S
M. Wt
280.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver p-toluenesulfonate

CAS Number

16836-95-6

Product Name

Silver p-toluenesulfonate

IUPAC Name

4-methylbenzenesulfonic acid;silver

Molecular Formula

C7H8AgO3S

Molecular Weight

280.07 g/mol

InChI

InChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);

InChI Key

BRYKBDMLJJLFAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.[Ag]

Conversion of Alkyl Halides to Tosylates:

Silver p-toluenesulfonate (AgOTs) is primarily used in organic chemistry research as a convenient and efficient reagent for converting alkyl halides (R-X) to their corresponding tosylates (R-OTs) []. Tosylates are valuable synthetic intermediates due to their excellent leaving group ability, which facilitates various nucleophilic substitution reactions.

The reaction between AgOTs and an alkyl halide proceeds through a nucleophilic substitution mechanism, where the tosylate anion (OTs⁻) displaces the halide ion (X⁻) from the alkyl chain. The driving force for this reaction is the formation of a stronger bond between the carbon atom and the sulfur atom in the tosylate compared to the bond between the carbon and the halogen atom in the alkyl halide [].

Advantages of Using Silver p-toluenesulfonate:

Several advantages make AgOTs a popular choice for tosylation reactions:

  • High Reactivity: AgOTs reacts readily with a wide range of alkyl halides, including primary, secondary, and even some tertiary halides [].
  • Mild Reaction Conditions: The reaction typically proceeds under mild temperatures and can be performed in various solvents, making it suitable for sensitive substrates [].
  • Easy Workup: The silver chloride (AgCl) byproduct precipitates from the reaction mixture, simplifying product isolation and purification [].

Limitations of Using Silver p-toluenesulfonate:

Despite its advantages, AgOTs has some limitations:

  • Cost: Silver compounds are generally expensive, making AgOTs a relatively costly reagent compared to some alternatives.
  • Light Sensitivity: AgOTs is light-sensitive and should be stored in a dark container to prevent decomposition [].
  • Environmental Concerns: Silver is a heavy metal and disposal of AgCl waste needs to be done responsibly according to local regulations.

Alternative Reagents for Tosylation:

Several alternative reagents can be used for tosylation reactions, such as p-toluenesulfonyl chloride (TsCl) and sodium p-toluenesulfonate (NaOTs). These alternatives can be more cost-effective and environmentally friendly in some cases but may require harsher reaction conditions or have limitations in terms of substrate compatibility [].

Silver p-toluenesulfonate is an organosilver compound with the chemical formula C₇H₇AgO₃S. It appears as a white crystalline solid and is known for its role as a reagent and catalyst in various organic reactions. The compound features a silver ion coordinated to the p-toluenesulfonate group, which enhances its reactivity in synthetic applications. Its molecular structure includes a p-toluenesulfonate moiety, which contributes to its unique properties in catalysis and chemical transformations .

  • Alkyl Halide Conversion: It effectively converts alkyl halides to tosylates, which are useful intermediates in organic synthesis.
  • Selenyl Tosylate Formation: The compound can also convert benzyl selenyl chlorides into their corresponding selenyl tosylates, facilitating further reactions involving selenium .
  • Mannich-Type Reactions: It has been employed in tandem reactions such as Mannich-type cyclization-oxidation, leading to the formation of pyrazoles from aldehydes, hydrazines, and alkynes .

The synthesis of silver p-toluenesulfonate can be achieved through various methods:

  • Reaction of Silver Nitrate with p-Toluenesulfonic Acid:
    • Silver nitrate reacts with p-toluenesulfonic acid to form silver p-toluenesulfonate and precipitate silver chloride.
    AgNO3+C7H8O3SC7H7AgO3S+AgCl\text{AgNO}_3+\text{C}_7\text{H}_8\text{O}_3\text{S}\rightarrow \text{C}_7\text{H}_7\text{AgO}_3\text{S}+\text{AgCl}
  • Metathetical Reactions:
    • Silver salts can undergo metathetical reactions in solution to yield silver p-toluenesulfonate .

These methods highlight the compound's accessibility for laboratory synthesis.

Silver p-toluenesulfonate is utilized in various applications:

  • Catalyst in Organic Synthesis: Its primary use is as a catalyst for organic transformations, particularly in the formation of tosylates.
  • Reagent in Chemical Synthesis: It serves as a reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
  • Material Science: The compound is also explored for advanced materials applications due to its unique properties as a silver salt .

Several compounds share similarities with silver p-toluenesulfonate, particularly other sulfonate salts and organosilver compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Silver SulfateInorganic saltUsed primarily as an antiseptic; less versatile than silver p-toluenesulfonate.
Sodium p-ToluenesulfonateOrganosulfonateCommonly used as a reagent; lacks metal coordination properties.
Silver TriflateOrganosilver saltMore reactive than silver p-toluenesulfonate; used in different catalytic processes.
Silver AcetateOrganosilver saltPrimarily used in organic synthesis but less effective for tosylation reactions compared to silver p-toluenesulfonate.

Silver p-toluenesulfonate stands out due to its dual functionality as both a sulfonate and a silver salt, making it particularly valuable for specific synthetic applications where metal catalysis is required.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

278.92451 g/mol

Monoisotopic Mass

278.92451 g/mol

Heavy Atom Count

12

Related CAS

104-15-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16836-95-6

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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